2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
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Description
2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into 1,2,4-triazole derivatives, including compounds structurally related to the one , has shown significant promise in antimicrobial activities. Bektaş et al. (2007) synthesized novel derivatives that demonstrated good or moderate activities against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Biological Activities
Compounds with the piperazine nucleus, including derivatives of pyridazinone, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Gökçe et al. (2005) reported that certain derivatives exhibited promising analgesic and anti-inflammatory effects without showing gastric ulcerogenic effects, hinting at their potential therapeutic applications (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Synthesis and Characterization of Fused Triazole Derivatives
Ling Yu-tao (2009) focused on the synthesis of fused triazole derivatives, which are important inhibitors of the dipeptidyl peptidase-IV enzyme. Such compounds are relevant for the treatment or prevention of type 2 diabetes, showcasing the versatility of triazole-based compounds in medicinal chemistry applications (Ling, 2009).
Antioxidant and Anticancer Activities
The exploration of 1,2,4-triazole derivatives for their biological potentials also extends to antioxidant and anticancer activities. Mermer et al. (2018) synthesized compounds that showed promising results against microbial activities and demonstrated significant enzyme inhibitory potentials, validated through molecular docking (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14-4-5-16(17(12-14)28-3)29-13-20(27)25-10-8-24(9-11-25)19-7-6-18-22-21-15(2)26(18)23-19/h4-7,12H,8-11,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZLJHERQROPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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